molecular formula C13H14N2 B11900675 4-Quinolinamine, 2-methyl-3-(2-propenyl)- CAS No. 88322-58-1

4-Quinolinamine, 2-methyl-3-(2-propenyl)-

Cat. No.: B11900675
CAS No.: 88322-58-1
M. Wt: 198.26 g/mol
InChI Key: ZRAGHXHGPPWNSM-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Chemical Biology and Organic Synthesis

The quinoline scaffold is a privileged structure in chemical biology and organic synthesis, a term used to describe molecular frameworks that are frequently found in biologically active compounds. This prevalence is attributed to the scaffold's ability to interact with a wide range of biological targets. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions, both of which are crucial for molecular recognition processes in biological systems.

In organic synthesis, the quinoline ring system can be constructed through various well-established named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses. ucsf.edu These methods, along with modern catalytic approaches, allow for the introduction of a diverse array of substituents onto the quinoline core, enabling the fine-tuning of its chemical and physical properties. ucsf.edu This synthetic tractability has made quinolines a popular target for methods development and the construction of compound libraries for high-throughput screening.

Overview of 4-Quinolinamine Derivatives in Contemporary Academic Research

Within the vast family of quinoline derivatives, those bearing an amino group at the 4-position have garnered significant attention from the academic community. The 4-aminoquinoline (B48711) core is famously present in a number of historically significant antimalarial drugs. nih.gov This has spurred extensive research into the synthesis and biological evaluation of a wide array of 4-aminoquinoline analogues in the pursuit of new therapeutic agents. nih.govnih.gov

Contemporary research on 4-aminoquinoline derivatives extends beyond antimalarial applications. Scientists are exploring their potential as anticancer agents, with studies showing that certain derivatives can induce cytotoxicity in various cancer cell lines. nih.gov Furthermore, the unique photophysical properties of some 4-aminoquinolines have led to their investigation as fluorescent probes for cellular imaging and as components in organic light-emitting diodes (OLEDs). The ability to modify the substituents on the quinoline ring and the amino group allows for the rational design of molecules with specific electronic and biological properties.

Scope and Objectives of Research on 4-Quinolinamine, 2-methyl-3-(2-propenyl)-

While specific research dedicated to 4-Quinolinamine, 2-methyl-3-(2-propenyl)- is not extensively documented in publicly accessible literature, its structure suggests several potential avenues of investigation. The primary objectives for research on this compound would likely involve:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to obtain the pure compound. A plausible approach involves the amination of a 3-allyl-4-chloro-2-methylquinoline precursor. Detailed characterization using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential to confirm its structure.

Exploration of Biological Activity: Given the prevalence of biological activity in the 4-aminoquinoline class, this compound would be a candidate for screening in various biological assays. This could include testing for antimicrobial, antiviral, or anticancer properties. The presence of the allyl group at the 3-position introduces a site for potential metabolic modification or specific interactions with biological targets.

Materials Science Applications: Investigating the photophysical properties of the compound to assess its potential as a fluorescent material or in other materials science applications. The specific substitution pattern can influence the electronic transitions and, consequently, the absorption and emission spectra of the molecule.

Due to the limited specific data, the following table provides a general overview of the types of data that would be collected in the initial characterization of a novel quinoline derivative like 4-Quinolinamine, 2-methyl-3-(2-propenyl)-.

PropertyDescription
Molecular Formula C₁₃H₁₄N₂
Molecular Weight 198.27 g/mol
CAS Number 88322-58-1
Appearance Typically a solid at room temperature, with color ranging from white to off-white or yellow, depending on purity.
Solubility Expected to be soluble in organic solvents like methanol, ethanol (B145695), and dimethyl sulfoxide. Solubility in water would likely be limited.
Spectroscopic Data ¹H NMR, ¹³C NMR: Would provide detailed information about the chemical environment of each proton and carbon atom, confirming the arrangement of the methyl, allyl, and amino groups on the quinoline scaffold.
IR Spectroscopy: Would show characteristic peaks for N-H stretching of the amine, C=C and C=N stretching of the quinoline ring, and C-H stretching of the alkyl and allyl groups.
Mass Spectrometry: Would confirm the molecular weight and provide information about the fragmentation pattern of the molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88322-58-1

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

2-methyl-3-prop-2-enylquinolin-4-amine

InChI

InChI=1S/C13H14N2/c1-3-6-10-9(2)15-12-8-5-4-7-11(12)13(10)14/h3-5,7-8H,1,6H2,2H3,(H2,14,15)

InChI Key

ZRAGHXHGPPWNSM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1CC=C)N

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Quinolinamine, 2 Methyl 3 2 Propenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H-NMR spectrum of 4-Quinolinamine, 2-methyl-3-(2-propenyl)- is predicted to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring, the methyl group, the amino group, and the allyl group.

Based on the known spectrum of 4-amino-2-methylquinoline nih.gov, the aromatic protons are expected in the range of δ 7.0-8.0 ppm. The methyl group at the C2 position would likely appear as a singlet around δ 2.5 ppm. The protons of the amino group (-NH₂) typically present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

For the 3-(2-propenyl) group, the following signals are anticipated:

A doublet for the methylene (B1212753) protons (-CH₂-) adjacent to the quinoline ring.

A multiplet for the methine proton (-CH=).

Two distinct signals for the terminal vinyl protons (=CH₂), likely appearing as doublets of doublets due to geminal and vicinal coupling.

Predicted ¹H-NMR Data:

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 7.0 - 8.0 m
NH₂ variable br s
Allyl -CH= 5.8 - 6.2 m
Allyl =CH₂ 5.0 - 5.3 m
Allyl -CH₂- 3.4 - 3.6 d

This table is predictive and based on analogous structures.

The ¹³C-NMR spectrum will provide information on all the unique carbon environments in the molecule. The spectrum of 4-amino-2-methylquinoline shows aromatic carbons in the region of δ 115-150 ppm and the methyl carbon around δ 25 ppm nih.gov.

For 4-Quinolinamine, 2-methyl-3-(2-propenyl)-, the additional signals for the allyl group are expected as follows:

The methylene carbon (-CH₂-) attached to the quinoline ring.

The methine carbon (-CH=).

The terminal vinyl carbon (=CH₂).

Predicted ¹³C-NMR Data:

Carbon Predicted Chemical Shift (ppm)
Aromatic C 115 - 150
C4 (C-NH₂) ~148
C2 (C-CH₃) ~158
Allyl -CH= ~135
Allyl =CH₂ ~116
Allyl -CH₂- ~34

This table is predictive and based on analogous structures.

To definitively assign all proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the protons of the allyl group, confirming their connectivity. It would also help in assigning the protons within the aromatic rings by showing correlations between adjacent protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals based on the already assigned proton signals.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Quinolinamine, 2-methyl-3-(2-propenyl)- is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C=N bonds.

Based on data for similar aminoquinoline structures, the following peaks are anticipated dergipark.org.trnih.gov:

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

Aliphatic C-H stretching: Bands just below 3000 cm⁻¹ for the methyl and allyl groups.

C=C and C=N stretching: Aromatic and vinyl C=C stretching vibrations, as well as the C=N stretching of the quinoline ring, are expected in the 1500-1650 cm⁻¹ region.

N-H bending: A band around 1600 cm⁻¹ for the scissoring deformation of the amino group.

C-H bending: Out-of-plane bending vibrations for the aromatic and vinyl C-H bonds would appear in the 600-1000 cm⁻¹ region.

Predicted IR Absorption Bands:

Functional Group Predicted Wavenumber (cm⁻¹)
N-H stretch (amine) 3300 - 3500
Aromatic C-H stretch > 3000
Aliphatic C-H stretch < 3000
C=C and C=N stretch 1500 - 1650

This table is predictive and based on analogous structures.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For 4-Quinolinamine, 2-methyl-3-(2-propenyl)-, the molecular formula is C₁₃H₁₄N₂. The expected exact mass can be calculated and compared with the experimental value obtained from high-resolution mass spectrometry (HRMS).

The fragmentation pattern in the mass spectrum would be characteristic of the substituted quinoline structure. The molecular ion peak [M]⁺ would be observed. Common fragmentation pathways for quinolines involve the loss of small molecules or radicals. For the target compound, fragmentation could involve the loss of the allyl group or parts of it, as well as fragmentation of the quinoline ring system. The mass spectrum of 4-amino-2-methylquinoline shows a prominent molecular ion peak and fragmentation involving the loss of HCN and the methyl group nih.gov. Similar fragmentation would be expected for the target compound, along with fragmentation specific to the allyl side chain.

Predicted Mass Spectrometry Data:

Ion Predicted m/z Description
[M]⁺ 198 Molecular Ion
[M-CH₃]⁺ 183 Loss of a methyl radical
[M-C₃H₅]⁺ 157 Loss of an allyl radical

This table is predictive and based on analogous structures.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute conformation of the molecule in the solid state. To perform this analysis, a suitable single crystal of the compound is required.

While no crystal structure for 4-Quinolinamine, 2-methyl-3-(2-propenyl)- is currently available, the crystal structure of 4-amino-2-methylquinoline monohydrate has been reported nih.gov. This structure reveals the planarity of the quinoline ring system and the hydrogen bonding interactions involving the amino group and the water molecule nih.gov.

For 4-Quinolinamine, 2-methyl-3-(2-propenyl)-, an X-ray crystal structure would confirm the substitution pattern on the quinoline ring and determine the conformation of the allyl group relative to the ring. It would also provide detailed information on intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Table of Compounds Mentioned:

Compound Name
4-Quinolinamine, 2-methyl-3-(2-propenyl)-
4-amino-2-methylquinoline

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions within a molecule. For 4-Quinolinamine, 2-methyl-3-(2-propenyl)-, the UV-Vis spectrum is primarily dictated by the electronic structure of the quinoline core, which is modified by its substituents: an amino group, a methyl group, and an allyl group. The quinoline ring system, an aromatic heterocycle, gives rise to characteristic absorption bands corresponding to π → π* transitions.

Research on quinoline and its derivatives indicates that these compounds typically exhibit multiple absorption bands in the UV region. researchgate.net The presence of an amino group at the 4-position, which acts as a potent auxochrome, is expected to cause a significant bathochromic (red) shift and a hyperchromic (intensity increasing) effect on the absorption maxima (λmax) compared to the unsubstituted quinoline. This is due to the extension of the conjugated π-system through the lone pair of electrons on the nitrogen atom of the amino group. The methyl and allyl groups, being alkyl substituents, are anticipated to have a more modest influence on the electronic spectrum, possibly causing minor shifts in the absorption bands.

The electronic spectrum of 4-aminoquinolines is generally characterized by transitions within the aromatic system. mdpi.com The absorption bands can be attributed to π-π* charge transfer (CT) transitions, where the quinoline moiety can act as an electron donor upon photon absorption. mdpi.com The specific wavelengths of these absorptions can be influenced by the solvent polarity, a phenomenon known as solvatochromism. researchgate.net For instance, studies on various quinoline derivatives have shown absorption bands in the range of 300 to 500 nm. researchgate.net More specifically, some substituted quinolines exhibit significant absorption up to approximately 380 nm in certain solvents. mdpi.com

Detailed analysis of related 4-aminoquinoline (B48711) structures allows for the prediction of the likely electronic transitions for 4-Quinolinamine, 2-methyl-3-(2-propenyl)-. The primary absorptions are expected to be intense π → π* transitions originating from the quinoline ring. A lower intensity n → π* transition, arising from the non-bonding electrons of the ring nitrogen, may also be present, although it is often obscured by the more intense π → π* bands.

The following table summarizes the expected electronic transitions and their probable absorption maxima based on data for structurally similar 4-aminoquinoline derivatives.

Wavelength Range (nm) Molar Absorptivity (ε) Electronic Transition Chromophore
~ 230 - 260Highπ → πQuinoline Ring
~ 270 - 300Medium to Highπ → πQuinoline Ring
~ 330 - 360Highπ → π* (Charge Transfer)Amino-substituted Quinoline
~ 380 - 420Low to Mediumn → π*Quinoline Nitrogen

Computational Chemistry and Molecular Modeling of 4 Quinolinamine, 2 Methyl 3 2 Propenyl

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a molecule's geometry, energy levels, and reactivity.

The electronic properties of quinoline (B57606) derivatives are often characterized using Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov

Global reactivity descriptors, derived from the energies of these orbitals, quantify a molecule's reactive tendencies. Key descriptors include:

Hardness (η): Measures resistance to changes in electron distribution. Molecules with a large energy gap are considered "harder" and more stable. nih.gov

Electronegativity (χ): Describes the power of an atom or group to attract electrons. mdpi.com

Electrophilicity (ω): An index that measures the propensity of a species to accept electrons. mdpi.com

Studies on various substituted pyrrolo[1,2-a]quinoline (B3350903) and other quinoline derivatives have utilized DFT calculations to determine these parameters, providing a framework for understanding their reactivity. nih.govmdpi.com For instance, calculations on a series of pyrrolo[1,2-a]quinoline derivatives revealed how different substituents modulate the HOMO-LUMO gap and, consequently, the molecule's stability and reactivity. nih.gov

Table 1: Global Reactivity Descriptors for Representative Quinoline Analogues (Calculated via DFT) Data presented is for illustrative purposes based on published research on analogous compounds.

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Hardness (η) (eV)Electronegativity (χ) (eV)Source
Pyrrolo[1,2-a]quinoline Analogue 3-5.913-3.1302.7831.3924.522 nih.gov
Pyrrolo[1,2-a]quinoline Analogue 9-6.645-2.6503.9951.9984.648 nih.gov

This data illustrates that compound 3, with a smaller energy gap and lower hardness value, is comparatively more reactive than compound 9. nih.gov

DFT calculations are highly effective in predicting spectroscopic properties, which aids in the structural characterization of newly synthesized compounds. Theoretical vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra can be simulated and compared with experimental data to confirm molecular structures.

For example, a study on 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline (AMTQ) used DFT calculations with the B3LYP functional to simulate its FT-IR and FT-Raman spectra. researchgate.net The calculated vibrational frequencies showed good agreement with the experimental spectra after applying a scaling factor, allowing for precise assignment of vibrational modes. The N–H stretching modes, for instance, were assigned to bands observed around 3383 cm⁻¹ and 3494 cm⁻¹. researchgate.net Similarly, theoretical ¹H and ¹³C NMR chemical shifts were calculated and compared with experimental values, confirming the structural assignments. researchgate.net

Table 2: Selected Experimental and Calculated Vibrational Frequencies for 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline (AMTQ) Data from a study on a related quinoline derivative to illustrate the predictive power of DFT.

Vibrational AssignmentExperimental FT-IR (cm⁻¹)Calculated (B3LYP) (cm⁻¹)
N-H Asymmetric Stretch34943521
N-H Symmetric Stretch33833409
NH₂ Scissoring16221630
C=C Stretching15771585

Source: researchgate.net

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique provides detailed information on conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.

The biological activity of a molecule is often dependent on its three-dimensional shape and its ability to adopt different conformations. MD simulations are used to explore the potential energy surface of a molecule to identify its most stable conformations. An important parameter in this analysis is the number of rotatable bonds; drug-like molecules typically have fewer than 10 to limit excessive flexibility and ensure a more defined binding mode. arabjchem.org For 4-Quinolinamine, 2-methyl-3-(2-propenyl)-, the propenyl group introduces rotatable bonds, the dynamics of which would be a key focus of MD simulations to understand its conformational preferences.

MD simulations are crucial for studying how a molecule interacts with its environment, particularly with solvents like water. These interactions govern the molecule's solubility and stability. By simulating the molecule in a box of solvent molecules, researchers can calculate properties like interaction energy and radial distribution functions (RDFs). arabjchem.org

A study on quinoline and two of its derivatives demonstrated that the introduction of methyl and hydroxyl groups improved interactions with water. arabjchem.org The interaction energy, a measure of the strength of the attraction between the solute and solvent, was significantly more favorable for the substituted derivatives compared to the pristine quinoline. arabjchem.org RDFs further confirmed that water molecules were more structured and pronounced around the modified quinolines, indicating stronger solvation. arabjchem.org

Table 3: Interaction Energies of Quinoline and its Derivatives with Water (from MD Simulations) This table demonstrates how substitutions on the quinoline core, similar to those in the subject compound, can affect solvent interactions.

CompoundInteraction Energy with Water (kcal/mol)
Quinoline (Pristine)~ -25
8-hydroxy-2-methyl quinoline~ -30
5,7-dichloro-8-hydroxy-2-methyl quinoline~ -30

Source: arabjchem.org

These results suggest that the methyl and amino groups on 4-Quinolinamine, 2-methyl-3-(2-propenyl)- would likely enhance its interaction with polar solvents compared to an unsubstituted quinoline ring.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. The technique estimates the binding affinity, often reported as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger predicted interaction.

Numerous studies have employed molecular docking to evaluate the potential of quinoline derivatives as inhibitors for various biological targets. For instance:

A novel quinoline-based iminothiazoline derivative was docked against the elastase enzyme, yielding a strong docking score of -7.4 kcal/mol. The analysis revealed hydrogen bonding with Gln34 and hydrophobic interactions with several other residues within the active site. nih.gov

Pyrrolo[1,2-a]quinoline analogues were identified as potential antifungal agents through docking studies against fungal enzymes, with binding affinities reaching as low as -9.7 kcal/mol. mdpi.com

Derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline were evaluated as potential inhibitors of the Hepatitis B Virus (HBV) core protein through docking simulations, which were later confirmed by in vitro assays. mdpi.com

These studies highlight that the quinoline scaffold is a versatile platform for designing molecules that can fit into diverse protein active sites. A docking study of 4-Quinolinamine, 2-methyl-3-(2-propenyl)- would be essential to hypothesize its potential biological targets and understand the key interactions—such as hydrogen bonds from the 4-amino group and hydrophobic interactions from the methyl and allyl groups—that would stabilize its binding.

Table 4: Illustrative Molecular Docking Results for Various Quinoline Analogues This table showcases the application of molecular docking to predict the biological potential of compounds with a quinoline core.

Compound/DerivativeTarget Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesSource
(Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamideElastase-7.4Gln34, Asn76, Glu80, Tyr38 nih.gov
Pyrrolo[1,2-a]quinoline Analogue (BQ-03)Fungal Lanosterol 14-alpha demethylase (3N9K)-9.7Not Specified mdpi.com
2-(3-benzoylphenyl)propanohydroxamic acidMatrix Metalloproteinase-3 (MMP-3) (2JT5)Not SpecifiedOccupies same position as native ligand nih.gov
Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylateHepatitis B Virus (HBV) Core ProteinNot SpecifiedNot Specified mdpi.com

Ligand-Protein Binding Modes and Orientations

To understand the potential biological activity of 4-Quinolinamine, 2-methyl-3-(2-propenyl)-, it is crucial to examine its binding modes and orientations within the active site of a protein. While specific studies on this exact compound are not available, research on structurally similar quinoline derivatives offers valuable insights into their binding mechanisms.

For instance, molecular modeling studies on various quinoline derivatives have often identified key interactions that stabilize the ligand-protein complex. These interactions typically involve:

Hydrogen Bonding: The amino group at the 4-position and the quinoline nitrogen are potential hydrogen bond donors and acceptors, respectively. These can form crucial hydrogen bonds with amino acid residues in the protein's active site.

Pi-Stacking: The aromatic quinoline ring system can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

A hypothetical binding mode of 4-Quinolinamine, 2-methyl-3-(2-propenyl)- within a kinase binding pocket, a common target for quinoline derivatives, is depicted below.

Interaction TypeLigand MoietyPotential Interacting Protein Residue
Hydrogen Bond4-Amino groupAspartic Acid, Glutamic Acid
Hydrogen BondQuinoline NitrogenSerine, Threonine
Hydrophobic Interaction2-Methyl groupLeucine, Valine, Isoleucine
Hydrophobic Interaction3-(2-propenyl) groupAlanine, Proline
π-π StackingQuinoline RingPhenylalanine, Tyrosine, Tryptophan

Binding Energy Estimations and Scoring Functions

Binding energy estimations are quantitative measures of the strength of the interaction between a ligand and a protein. These are calculated using scoring functions within molecular docking programs. While no specific binding energy data exists for 4-Quinolinamine, 2-methyl-3-(2-propenyl)-, we can refer to studies on analogous compounds to understand the typical range of values.

Scoring functions, such as those used in AutoDock Vina, calculate the binding affinity in kcal/mol. Lower, more negative values indicate a stronger predicted binding affinity. For a series of quinolinone-based thiosemicarbazones designed as antituberculosis agents, vina scores were used to predict binding to proteins like InhA and DprE1. nih.gov The reported scores for active compounds were often in the range of -5 kcal/mol or lower, suggesting favorable binding. nih.gov

Scoring FunctionPurposeTypical OutputExample Application
AutoDock VinaPredicts binding affinity and conformationBinding Energy (kcal/mol)Docking of quinolinone derivatives to Mycobacterium tuberculosis proteins. nih.gov
GOLD (Genetic Optimisation for Ligand Docking)Flexible ligand dockingFitness ScorePredicting binding modes of kinase inhibitors.
GlideLigand docking and scoringGlideScore (kcal/mol)Virtual screening of compound libraries.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new compounds and the identification of key structural features that influence their potency.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model involves several steps, including dataset selection, calculation of molecular descriptors, model building, and validation. The goal is to create a statistically robust model that can accurately predict the biological activity of compounds that have not yet been synthesized or tested.

For quinoline derivatives, QSAR models have been successfully developed for various activities, including anticancer and antimicrobial effects. These models often use a combination of descriptors, such as:

Electronic Descriptors: Related to the distribution of electrons in the molecule (e.g., partial charges, dipole moment).

Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular weight, van der Waals volume).

Hydrophobic Descriptors: Related to the water-solubility of the molecule (e.g., logP).

Topological Descriptors: Related to the connectivity of atoms in the molecule.

A study on quinolinone-based thiosemicarbazones found that descriptors like van der Waals volume, electron density, and electronegativity were pivotal in their anti-TB activity. nih.gov The statistical quality of a QSAR model is often assessed by parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A good model will have high values for both R² and Q². nih.gov

Identification of Key Structural Features Correlated with Biological Response

Once a reliable QSAR model is established, it can be used to identify the structural features that have the most significant impact on the biological response. For 4-Quinolinamine, 2-methyl-3-(2-propenyl)-, a hypothetical QSAR analysis might reveal the following correlations:

Positive Correlation with the 4-Amino Group: The presence of a hydrogen bond donor at this position may be crucial for activity.

Optimal Size of the 3-Substituent: The 2-propenyl group may provide a favorable hydrophobic interaction, but larger or smaller substituents at this position could either enhance or diminish activity.

Influence of the 2-Methyl Group: This group could positively contribute to binding through hydrophobic interactions or negatively through steric hindrance, depending on the topology of the target's active site.

A hypothetical QSAR equation for a series of related compounds might look like this:

Biological Activity (log 1/C) = a(logP) + b(Molecular Weight) + c*(Hydrogen Bond Donors) + d

Mechanistic Investigations of Biological Activity of 4 Quinolinamine, 2 Methyl 3 2 Propenyl and Analogues in Vitro and Cellular Models

Modulation of Cellular Signaling Pathways

Quinoline (B57606) derivatives are known to modulate a variety of cellular signaling pathways, which are crucial for their therapeutic and biological effects. These modulations can occur at different levels, from receptor interactions at the cell surface to the regulation of gene expression in the nucleus.

The interaction of 4-aminoquinoline (B48711) analogues with cellular receptors can initiate or inhibit downstream signaling cascades. For instance, some quinoline derivatives have been shown to interact with Toll-like receptors (TLRs), which are key components of the innate immune system. frontiersin.org Hydroxychloroquine, a well-known 4-aminoquinoline, has been reported to inhibit the stimulation of TLR9. wikipedia.org This inhibition can dampen inflammatory responses by preventing the activation of downstream signaling pathways.

Furthermore, some 4-aminoquinoline derivatives have been investigated for their ability to modulate the activity of other receptors. For example, chloroquine (B1663885) can inhibit the terminal glycosylation of Angiotensin-Converting Enzyme 2 (ACE2), the receptor for SARS-CoV-2, which may reduce the efficiency of viral entry. drugbank.comdrugbank.com While direct binding data for 4-Quinolinamine, 2-methyl-3-(2-propenyl)- on specific receptors is not available, the established activity of its analogues suggests that it may also interact with various cell surface or intracellular receptors, thereby influencing cellular behavior.

A significant mechanism through which quinoline derivatives exert their effects is the inhibition of protein kinases, enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Several 4-aminoquinazoline and 4-aminoquinoline derivatives have been identified as potent kinase inhibitors. nih.govgoogle.com

For example, chloroquine has been shown to interfere with the Extracellular signal-Regulated Kinase (ERK) mitogen-activated protein kinase (MAPK) signaling pathway. nih.govoup.com It was found to inhibit the phosphorylation of ERK1/2 and its activating kinase, MEK1/2, by deactivating the upstream activator, Raf. nih.govoup.com This inhibition of the ERK-MAPK pathway can, in part, explain the anti-inflammatory effects of chloroquine. nih.gov

More recently, a series of 4-aminoquinoline-3-carboxamide derivatives were discovered as potent and reversible inhibitors of Bruton's Tyrosine Kinase (BTK), a crucial enzyme in B-cell receptor signaling. nih.gov One of the most potent compounds exhibited a strong inhibitory effect on both wild-type BTK (IC50 = 5.3 nM) and a mutant form (BTKC481S, IC50 = 39 nM). nih.gov Another study identified 4-aminoquinoline derivatives as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator of immune signaling. nih.govnih.gov The most active compound showed high affinity for RIPK2 with an IC50 of 5.1 nM. nih.govnih.gov

The mTOR signaling pathway, a central regulator of cell growth and proliferation, is another target for quinoline analogues. Chloroquine has been found to inhibit the mammalian target of rapamycin (B549165) (mTOR) by disrupting the ATP-P2X4-mTOR axis, which enhances the chemosensitivity of cancer cells. mdpi.com Similarly, the combination of integrin-linked kinase (ILK) knockdown and chloroquine treatment has been shown to have a synergistic antitumor effect by decreasing the translation of oncogenic proteins. mdpi.comnih.gov

Table 1: Kinase Inhibition by 4-Aminoquinoline Analogues

Compound Class Target Kinase IC50 Reference
4-Aminoquinoline-3-carboxamide Bruton's Tyrosine Kinase (BTK) 5.3 nM nih.gov
4-Aminoquinoline derivative Receptor-Interacting Protein Kinase 2 (RIPK2) 5.1 nM nih.govnih.gov
Chloroquine Raf (upstream of ERK/MAPK) - oup.com

Quinoline derivatives can significantly impact gene expression, contributing to their diverse biological activities. Chloroquine, for example, has been shown to modulate the expression of genes in both the malaria parasite, Plasmodium falciparum, and its mosquito vector, Anopheles gambiae. plos.orgnih.govnih.gov

In Anopheles gambiae, chloroquine was found to differentially regulate the expression of 126 genes in the absence of infection and 206 genes in the presence of a Plasmodium berghei infection. plos.org The affected genes are involved in various processes, including immunity, apoptosis, and the response to oxidative stress. plos.org Specifically, chloroquine was shown to down-regulate the expression of some immune-related genes, which might explain the observed increase in parasite infectivity in chloroquine-treated mosquitoes. nih.gov

In the parasite itself, chloroquine exposure has been linked to changes in the expression of specific genes. nih.gov Two transcripts, Pyn_chl091 and Pyn_chl055, were identified as being regulated by chloroquine during the sporogonic cycle of Plasmodium yoelii nigeriensis. nih.gov The precise functions of the proteins encoded by these genes are not fully known, but they are thought to have roles in parasite development and trafficking. nih.gov

Furthermore, the ability of chloroquine to alter the pH of endosomes can indirectly affect gene delivery and expression in non-viral gene therapy systems by facilitating the release of DNA from endocytic vesicles. acs.org The regulation of gene expression in Plasmodium falciparum is also influenced by epigenetic and epitranscriptomic factors, which could potentially be modulated by quinoline compounds. mdpi.com

Enzymatic Interactions and Inhibition Kinetics

The biological effects of 4-aminoquinolines are also mediated by their direct interactions with various enzymes, leading to either inhibition or modulation of their activity.

The primary and most well-studied enzymatic interaction of 4-aminoquinoline antimalarials is the inhibition of hemozoin formation in the malaria parasite. huji.ac.ilnih.govpnas.org During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic heme. huji.ac.il To protect itself, the parasite polymerizes heme into an insoluble, non-toxic crystal called hemozoin. 4-aminoquinolines, like chloroquine, are weak bases that accumulate in the acidic food vacuole of the parasite. nih.govnih.gov Here, they are thought to bind to heme, forming a complex that caps (B75204) the growing hemozoin crystal, thereby preventing further polymerization. pnas.orgnih.govwikipedia.org This leads to the accumulation of toxic free heme, which ultimately kills the parasite. huji.ac.ilnih.gov The interaction between 4-aminoquinolines and heme has been validated through various in vitro assays, including heme binding experiments. nih.gov

Beyond the inhibition of hemozoin formation, other enzymatic targets for quinoline derivatives have been identified. As discussed in the kinase inhibition section, enzymes like BTK and RIPK2 are validated targets for certain 4-aminoquinoline analogues. nih.govnih.govnih.gov

While many quinoline derivatives act as competitive inhibitors by binding to the active site of their target enzymes, there is also evidence for allosteric modulation. Allosteric modulators bind to a site on the enzyme that is distinct from the active site, causing a conformational change that alters the enzyme's activity. The detailed binding modes of 4-aminoquinolines to their various target kinases often involve interactions with the ATP-binding pocket, which is characteristic of active site binding. nih.govnih.gov

In the context of their primary antimalarial action, the interaction of 4-aminoquinolines with heme to prevent hemozoin formation can be considered a form of sequestration rather than classical enzyme inhibition, as hemozoin formation is a crystallization process rather than a true enzymatic reaction. However, the principle of interfering with a biological process through specific molecular interactions remains central.

Interaction with Biomolecules (e.g., DNA, RNA, Proteins)

The quinoline scaffold, a core component of the featured compound and its analogues, is known to interact with essential biological macromolecules, including nucleic acids and proteins. These interactions are pivotal in mediating their biological effects.

DNA Intercalation and Alkylation Mechanisms

The planar aromatic ring system of quinoline derivatives facilitates their insertion between the base pairs of DNA, a process known as intercalation. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. Studies on chloroquine, a prominent 4-aminoquinoline, have provided detailed insights into this mechanism. Using techniques such as optical tweezers, atomic force microscopy, and isothermal titration calorimetry, researchers have characterized the binding of chloroquine to double-stranded DNA (dsDNA). It has been shown that chloroquine intercalates into dsDNA with a dissociation constant (KD) of approximately 200 µM, and this binding is an entropically driven process. nih.gov Saturated intercalation of chloroquine occurs at a ratio of about one ligand molecule per five base pairs, causing an elongation of the DNA duplex by approximately 0.29 nm per bound ligand. nih.gov This intercalation stabilizes the B-form of DNA, increasing its melting temperature by about 15°C, which can interfere with cellular processes that require DNA strand separation. nih.gov

Furthermore, dimeric 4-aminoquinolines, or bis-4-aminoquinolines, have been synthesized and shown to be potent DNA intercalators, with some exhibiting a high affinity for triple-helical DNA structures. youtube.com These findings underscore the general propensity of the 4-aminoquinoline scaffold to interact with DNA via intercalation.

In contrast to the well-documented intercalation mechanism, there is a lack of substantial evidence in the reviewed literature to suggest that 4-quinolinamine, 2-methyl-3-(2-propenyl)- or its close analogues act via a DNA alkylation mechanism. Alkylating agents covalently attach an alkyl group to DNA bases, a distinct mechanism from the non-covalent insertion of intercalators. nih.gov While some anticancer drugs are known to be alkylating agents, the primary mode of DNA interaction for 4-aminoquinolines appears to be intercalation.

Protein Binding and Induced Conformational Changes

The interaction of 4-aminoquinoline derivatives with proteins is a critical aspect of their biological activity. A well-established example is the binding of antimalarial 4-aminoquinolines, such as chloroquine and amodiaquine, to heme (ferriprotoporphyrin IX) within the digestive vacuole of the malaria parasite. mdpi.com The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into a non-toxic crystalline form called hemozoin. 4-aminoquinolines are thought to form a complex with heme, primarily through π-π stacking interactions between the quinoline ring and the porphyrin system of heme. This complex formation prevents the detoxification of heme by inhibiting its polymerization, leading to an accumulation of toxic free heme and subsequent parasite death.

Molecular docking studies have been employed to further investigate the binding of 4-aminoquinoline analogues to heme. These studies suggest that the interaction is influenced by the protonation state of the compound and can involve the formation of hydrogen bonds and electrostatic interactions with the carboxyl groups of heme, in addition to the hydrophobic interactions of the planar ring system. While these studies provide models for the binding interaction, direct experimental evidence of significant conformational changes in heme or other proteins upon binding of 4-quinolinamine, 2-methyl-3-(2-propenyl)- or its close analogues is not extensively detailed in the available literature. However, the binding itself implies a stabilization of the heme-drug complex, thereby preventing its sequestration into the hemozoin crystal.

Beyond heme, docking studies have also explored the potential binding of 4-aminoquinoline derivatives to other proteins, such as Penicillin-Binding Protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA), suggesting that these compounds may have a broader range of protein targets. nih.gov

Cellular and Subcellular Effects (in vitro models)

The interactions of 4-quinolinamine, 2-methyl-3-(2-propenyl)- and its analogues at the molecular level translate into observable effects at the cellular and subcellular levels. In vitro studies using various cell models have been instrumental in characterizing these effects.

Oxidative Stress Induction (e.g., Reactive Oxygen Species imbalance)

A significant cellular effect attributed to 4-aminoquinoline derivatives is the induction of oxidative stress, characterized by an imbalance in the production and detoxification of reactive oxygen species (ROS). The accumulation of free heme due to the inhibition of hemozoin formation is a major contributor to this effect in malaria parasites, as heme can catalyze the production of ROS.

Studies on other cell types have also demonstrated the ability of 4-aminoquinoline analogues to induce ROS production. For instance, in Trypanosoma evansi, quinoline and isoquinoline (B145761) alkaloids have been shown to cause a dose- and time-dependent increase in ROS levels, which is believed to contribute to their trypanocidal activity. frontiersin.org Similarly, certain 4-aminoquinoline derivatives have been found to induce oxidative stress in Leishmania amazonensis-infected macrophages, as evidenced by increased ROS levels. researchgate.net This induction of oxidative stress is often linked to the compound's cytotoxic and antiparasitic effects.

The following table summarizes the observed induction of reactive oxygen species by various 4-aminoquinoline analogues in different cellular models.

Compound/AnalogueCell Line/OrganismObserved Effect on ROSReference
Quinoline and Isoquinoline AlkaloidsTrypanosoma evansiDose- and time-dependent increase in ROS production. frontiersin.org
4-Aminoquinoline derivative (AMQ-j)Leishmania amazonensis-infected macrophagesIncreased levels of reactive oxygen species. researchgate.net
Chloroquine and other quinolinesPlasmodium falciparumEnhanced heme-catalyzed production of ROS.

Mitochondrial Function Alterations

The mitochondrion is a key target for the biological activity of many compounds, and 4-aminoquinoline derivatives are no exception. These compounds have been shown to accumulate in the mitochondria of parasite cells, leading to significant alterations in mitochondrial function.

A primary effect observed is the depolarization of the mitochondrial membrane potential (ΔΨm). The mitochondrial membrane potential is crucial for ATP synthesis and other vital mitochondrial functions. A study on 4-aminoquinoline derivatives in Leishmania amazonensis demonstrated that the active compound induced a dose-dependent depolarization of the mitochondrial membrane potential in both the promastigote and intracellular amastigote forms of the parasite. researchgate.net This mitochondrial dysfunction is considered a key mechanism of the compound's leishmanicidal action. researchgate.net The disruption of mitochondrial function can lead to a cascade of downstream events, including a decrease in ATP production and the release of pro-apoptotic factors, ultimately culminating in cell death.

The table below presents findings on the alteration of mitochondrial function by 4-aminoquinoline analogues in in vitro models.

Compound/AnalogueCell Line/OrganismEffect on Mitochondrial FunctionReference
4-Aminoquinoline derivative (AMQ-j)Leishmania amazonensisDose-dependent depolarization of mitochondrial membrane potential. researchgate.net
Various 4-AminoquinolinesLeishmania parasitesAccumulation in mitochondria and alteration of mitochondrial potential.

Metabolic Pathways and Biotransformation of 4 Quinolinamine, 2 Methyl 3 2 Propenyl in Vitro and in Vivo Models

Phase I Metabolic Reactionsnih.gov

Phase I or functionalization reactions represent the initial stage of biotransformation. uomus.edu.iq For 4-Quinolinamine, 2-methyl-3-(2-propenyl)-, these reactions primarily involve oxidation and hydroxylation, catalyzed mainly by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov The chemical structure of the compound presents several sites susceptible to these modifications, including the quinoline (B57606) ring, the methyl group, and the allyl side chain.

Hydroxylation and Oxidation Processes (e.g., Cytochrome P450 involvement)

The lipophilic nature of many drugs often requires their conversion into more water-soluble forms to prevent prolonged retention in the body, which could lead to toxicity. nih.gov This is typically achieved through biotransformation processes. The cytochrome P450 (CYP) enzymes are central to this process, responsible for the oxidative metabolism of a vast majority of clinical drugs. nih.gov

Based on its structure, 4-Quinolinamine, 2-methyl-3-(2-propenyl)- is expected to undergo several CYP-mediated oxidative reactions:

Aromatic Hydroxylation: The quinoline ring system is a prime target for hydroxylation. CYP enzymes, particularly isoforms from the CYP1, CYP2, and CYP3 families, can introduce hydroxyl (-OH) groups at various positions on the aromatic rings. This process increases the polarity of the molecule.

Alkyl Hydroxylation: The 2-methyl group is susceptible to hydroxylation to form a primary alcohol (hydroxymethyl derivative). This is a common metabolic pathway for compounds containing methyl substituents.

Allylic Oxidation: The 3-(2-propenyl)- or allyl group offers multiple sites for oxidation. The double bond can be oxidized to form a reactive epoxide intermediate. Alternatively, the carbon atom adjacent to the double bond (the allylic position) can be hydroxylated.

N-Oxidation: The primary amino group at the 4-position can undergo oxidation to form hydroxylamine (B1172632) or nitroso derivatives.

Studies on structurally related quinoline compounds have demonstrated the significant role of CYP3A4 in their metabolism, alongside contributions from CYP2C19 and CYP2C8. nih.gov It is plausible that these same enzymes are involved in the oxidative metabolism of 4-Quinolinamine, 2-methyl-3-(2-propenyl)-.

Hydrolysis Pathways

Hydrolysis is a common Phase I reaction for compounds containing ester or amide functional groups. However, the parent structure of 4-Quinolinamine, 2-methyl-3-(2-propenyl)- lacks these linkages. Therefore, hydrolysis is not considered a primary metabolic pathway for the parent compound itself. It could potentially play a role in the metabolism of certain Phase II conjugates formed in subsequent steps. For instance, studies on other compounds have shown that ester hydrolysis can be a significant metabolic step. nih.gov

Phase II Metabolic Reactions

Phase II reactions, also known as conjugation reactions, involve the attachment of small, polar endogenous molecules to the parent compound or its Phase I metabolites. uomus.edu.iqreactome.org This process significantly increases water solubility and facilitates elimination from the body. drughunter.com The resulting conjugates are typically biologically inactive and readily excretable. uomus.edu.iq

Conjugation Reactions

The functional groups on 4-Quinolinamine, 2-methyl-3-(2-propenyl)-, namely the primary amino group and any hydroxyl groups introduced during Phase I, are key sites for conjugation. The most anticipated conjugation reactions include:

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to functional groups. researchgate.net The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). The amino group and any newly formed hydroxyl groups can undergo N-glucuronidation and O-glucuronidation, respectively. Studies on other amino-quinoline derivatives have confirmed the formation of O-glucuronides from hydroxylated metabolites. nih.govnih.gov

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl and amino groups. This results in the formation of highly water-soluble sulfate (B86663) conjugates.

Acetylation: The primary aromatic amine at the 4-position is a substrate for N-acetyltransferases (NATs), which catalyze the transfer of an acetyl group. This reaction can sometimes lead to metabolites with altered pharmacological or toxicological properties.

Glutathione (B108866) Conjugation: The epoxide metabolite, formed from the oxidation of the allyl group, is an electrophilic intermediate. Such reactive intermediates can be detoxified by conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). uomus.edu.iqnih.gov This leads to the formation of a mercapturic acid derivative after further processing. uomus.edu.iq

Table 1: Summary of Potential Metabolic Reactions for 4-Quinolinamine, 2-methyl-3-(2-propenyl)-

PhaseReaction TypePotential Site of MetabolismResulting Functional Group/Metabolite Type
Phase I Aromatic HydroxylationQuinoline RingHydroxylated Quinoline
Alkyl Hydroxylation2-Methyl GroupHydroxymethyl Group
Allylic Oxidation3-(2-propenyl) GroupEpoxide, Allylic Alcohol
N-Oxidation4-Amino GroupHydroxylamine
Phase II Glucuronidation4-Amino Group, Hydroxyl MetabolitesN-glucuronide, O-glucuronide
Sulfation4-Amino Group, Hydroxyl MetabolitesN-sulfate, O-sulfate
Acetylation4-Amino GroupN-acetylated Amine
Glutathione ConjugationEpoxide MetaboliteGlutathione Adduct

Identification and Characterization of Metabolites and Biotransformation Productsnih.govnih.gov

While no specific studies have identified the metabolites of 4-Quinolinamine, 2-methyl-3-(2-propenyl)-, based on the established metabolic pathways described above, a range of biotransformation products can be predicted. The identification of such metabolites in a research setting would typically involve incubating the parent compound with in vitro systems like human liver microsomes or S9 fractions, followed by analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

In vivo studies, for example in mouse models, would involve analyzing urine and feces to identify excreted metabolites. Research on similar heterocyclic amines has successfully used this approach to identify hydroxylated metabolites and their subsequent glucuronide conjugates in urine. nih.govnih.gov

Table 2: Predicted Metabolites of 4-Quinolinamine, 2-methyl-3-(2-propenyl)-

Parent/MetabolitePredicted Metabolic Pathway
4-Quinolinamine, 2-methyl-3-(2-propenyl)-(Parent Compound)
Hydroxy-4-quinolinamine, 2-methyl-3-(2-propenyl)-Aromatic or Alkyl Hydroxylation (Phase I)
4-Quinolinamine, 2-hydroxymethyl-3-(2-propenyl)-Methyl Group Hydroxylation (Phase I)
4-Quinolinamine, 2-methyl-3-(2,3-epoxypropyl)-Allyl Group Epoxidation (Phase I)
4-Amino-2-methyl-3-(2-propenyl)quinolin-O-glucuronideGlucuronidation (Phase II) of a hydroxylated metabolite
N-(2-methyl-3-(2-propenyl)quinolin-4-yl)acetamideN-acetylation (Phase II) of the primary amine
Glutathione conjugate of epoxide metaboliteGlutathione Conjugation (Phase II)

Enzymatic Systems Involved in Compound Metabolismnih.govnih.gov

The biotransformation of 4-Quinolinamine, 2-methyl-3-(2-propenyl)- is orchestrated by a diverse set of metabolic enzymes primarily located in the liver, but also present in other tissues.

Cytochrome P450 (CYP) Superfamily: These are the principal enzymes of Phase I metabolism. Isoforms such as CYP3A4, CYP2D6, CYP1A2, CYP2C9, and CYP2C19 are known to metabolize a wide array of xenobiotics and are the most likely candidates for the initial oxidation and hydroxylation of this compound. nih.govnih.gov Specifically, CYP3A4 is responsible for the metabolism of over 30% of clinically used drugs. nih.gov

UDP-glucuronosyltransferases (UGTs): This family of enzymes, located in the endoplasmic reticulum, is crucial for Phase II glucuronidation. researchgate.net UGT1A and UGT2B subfamilies are primarily responsible for conjugating a wide variety of substrates.

Sulfotransferases (SULTs): These cytosolic enzymes are responsible for sulfation reactions.

N-acetyltransferases (NATs): NAT1 and NAT2 are the key enzymes involved in the acetylation of aromatic amines.

Glutathione S-transferases (GSTs): This enzyme family plays a critical detoxification role by catalyzing the conjugation of electrophilic metabolites (like epoxides) with glutathione. nih.gov

Table 3: Enzymatic Systems Implicated in the Metabolism of 4-Quinolinamine, 2-methyl-3-(2-propenyl)-

Metabolic PhaseEnzyme FamilySpecific Enzymes (Examples)Role
Phase I Cytochrome P450CYP3A4, CYP2D6, CYP1A2, CYP2C familyOxidation, Hydroxylation
Phase II UDP-glucuronosyltransferasesUGT1A family, UGT2B familyGlucuronide Conjugation
SulfotransferasesSULT1A1, SULT1E1, SULT2A1Sulfate Conjugation
N-acetyltransferasesNAT1, NAT2Acetyl Conjugation
Glutathione S-transferasesVarious GST isoformsDetoxification of Reactive Metabolites

Development and Application As Chemical Probes

Design Principles for 4-Quinolinamine, 2-methyl-3-(2-propenyl)- Derived Chemical Probes

The design of a chemical probe derived from 4-Quinolinamine, 2-methyl-3-(2-propenyl)- would be guided by fundamental principles aimed at optimizing its interaction with a specific biological target.

A critical aspect of probe design is ensuring high selectivity and potency. Selectivity refers to the probe's ability to bind to its intended target with minimal interaction with other biomolecules, thereby reducing off-target effects. Potency, on the other hand, is a measure of the concentration of the probe required to elicit a biological response.

For quinolinamine derivatives, achieving high selectivity and potency often involves systematic structural modifications. For instance, in the development of quinoline-4-carboxamide derivatives as antimalarial agents, modifications at various positions of the quinoline (B57606) ring significantly impacted their activity and selectivity. nih.gov The introduction of different amine substituents was found to improve solubility and metabolic stability, which are crucial for effective target engagement in a cellular context. nih.gov Similarly, for 4-Quinolinamine, 2-methyl-3-(2-propenyl)-, the methyl group at the 2-position, the allyl group at the 3-position, and the amine group at the 4-position would be key points for modification to fine-tune its binding affinity and selectivity for a particular target.

Table 1: Structure-Activity Relationship (SAR) Considerations for Quinolinamine Derivatives

Structural Feature Potential Impact on Probe Properties Example from Related Compounds
Substituents on the Quinoline Ring Can influence binding affinity, selectivity, and pharmacokinetic properties.In 2-(trifluoromethyl)quinolin-4-amine (B175998) derivatives, different substituents led to varying cytotoxic activities against cancer cell lines. researchgate.net
Nature of the Amine Group Affects solubility, hydrogen bonding interactions, and overall polarity.The introduction of various aliphatic amines in quinoline-4-carboxamides improved potency and physicochemical properties. nih.gov
Linker Groups (for derivatization) Can be used to attach reporter tags (e.g., fluorophores, biotin) without disrupting target binding.Molecular hybridization strategies often employ linkers to connect the quinoline core to other pharmacophores. juniperpublishers.com

This table is generated based on findings from related quinolinamine compounds and represents a hypothetical application to 4-Quinolinamine, 2-methyl-3-(2-propenyl)-.

Determining how a chemical probe interacts with its target and elucidates its mechanism of action is a cornerstone of chemical biology. nih.gov For a probe derived from 4-Quinolinamine, 2-methyl-3-(2-propenyl)-, several strategies could be employed:

Direct Binding Assays: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be used to quantify the binding affinity of the compound to a purified target protein.

Cellular Target Engagement Assays: These assays confirm that the probe binds to its target within a living cell. Methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET® Target Engagement assays are powerful tools for this purpose. promegaconnections.com CETSA measures the thermal stabilization of a target protein upon ligand binding, while NanoBRET® uses bioluminescence resonance energy transfer to monitor target occupancy. promegaconnections.com

Mechanism of Action Studies: Once target engagement is confirmed, further studies are needed to understand the functional consequences of this binding. This could involve measuring changes in enzyme activity, protein-protein interactions, or downstream signaling pathways. For example, if the target is a kinase, an assay to measure the phosphorylation of its substrates would be relevant. nih.gov

Use in Biological Systems for Target Validation

Chemical probes are instrumental in validating the role of a particular protein in a biological process or disease.

A well-characterized probe derived from 4-Quinolinamine, 2-methyl-3-(2-propenyl)- could be used to study its target's function in various biological contexts. In cell-based assays, the probe could be used to investigate the target's role in processes like cell proliferation, apoptosis, or differentiation. nih.govnih.gov For example, some quinazoline-based compounds have been shown to induce neuronal differentiation in cell lines. nih.gov

In organismal studies, such as in mouse models of disease, the probe could be administered to assess the physiological consequences of modulating its target. This can provide crucial information about the target's role in the disease and its potential as a therapeutic target. nih.gov

A key advantage of using a selective chemical probe is the ability to perturb the function of a single protein in a complex biological system. This "targeted perturbation" can reveal previously unknown functions of the protein. By observing the phenotypic changes that occur upon treatment with the probe, researchers can infer the biological pathways and processes in which the target protein is involved.

Strategies for Probe Derivatization and Labeling

To enhance their utility, chemical probes are often derivatized or labeled with reporter tags. The allyl group at the 3-position of 4-Quinolinamine, 2-methyl-3-(2-propenyl)- offers a convenient handle for such modifications.

Strategies for derivatization could include:

Click Chemistry: The allyl group could be functionalized with an azide (B81097) or alkyne, allowing for the facile attachment of various reporter tags via "click" chemistry. This highly efficient and specific reaction is widely used in chemical biology.

Photoaffinity Labeling: A photoreactive group, such as a diazirine or benzophenone, could be incorporated into the probe. Upon photoactivation, this group forms a covalent bond with the target protein, enabling its identification and characterization.

Affinity Chromatography: The probe could be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity matrix. This can be used to pull down the target protein and its binding partners from a cell lysate, providing insights into protein-protein interaction networks.

The molecular hybridization approach, where two or more pharmacophoric units are combined, is another powerful strategy. juniperpublishers.com For instance, a quinoline moiety could be linked to another biologically active molecule to create a hybrid compound with a novel or enhanced biological profile. juniperpublishers.com

Future Directions and Research Perspectives

Exploiting Green Chemistry for Sustainable Production of Quinoline (B57606) Derivatives

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of quinoline derivatives is no exception. Future research should prioritize the development of environmentally benign methods for the production of 4-Quinolinamine, 2-methyl-3-(2-propenyl)-. Microwave-assisted synthesis, for instance, has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating methods. nih.gov The application of such techniques to the synthesis of 4-aminoquinoline (B48711) derivatives has already been demonstrated, suggesting a viable path for the sustainable production of our target compound. nih.gov

Furthermore, the exploration of novel catalytic systems is crucial. While traditional methods for quinoline synthesis can be effective, they often rely on harsh conditions and hazardous reagents. Future investigations could focus on developing catalytic processes that utilize earth-abundant metals or even metal-free conditions. For example, processes for preparing 4-amino-3-quinolinecarbonitriles have been patented, which involve multi-step syntheses that could potentially be adapted and made more sustainable. google.com The goal would be to devise a synthetic route to 4-Quinolinamine, 2-methyl-3-(2-propenyl)- that is not only efficient but also minimizes waste and environmental impact.

Table 1: Potential Green Chemistry Approaches for the Synthesis of 4-Quinolinamine, 2-methyl-3-(2-propenyl)-

ApproachPotential AdvantagesKey Research Focus
Microwave-Assisted Synthesis Reduced reaction times, lower energy consumption, potentially higher yields.Optimization of reaction parameters (temperature, time, solvent) for the specific synthesis of the target compound.
Catalysis with Earth-Abundant Metals Reduced cost and environmental toxicity compared to precious metal catalysts.Screening of iron, copper, or manganese-based catalysts for key synthetic steps.
Metal-Free Catalytic Systems Avoidance of metal contamination in the final product and reduced environmental impact.Exploration of organocatalysts or other non-metallic systems for the cyclization and functionalization steps.
Use of Greener Solvents Reduced environmental pollution and improved worker safety.Investigation of bio-based solvents or solvent-free reaction conditions.

Advanced Computational Design for Novel Analogues with Tailored Properties

Computational chemistry offers a powerful platform for the rational design of novel molecules with specific biological activities. In the context of 4-Quinolinamine, 2-methyl-3-(2-propenyl)-, advanced computational techniques can be employed to design analogues with enhanced potency and selectivity for various therapeutic targets.

Ligand-based drug design, for example, can be used to develop quantitative structure-activity relationship (QSAR) models. These models can identify the key structural features of quinoline derivatives that are crucial for their biological activity, such as their anti-gastric cancer properties. nih.gov By understanding these relationships, researchers can computationally design new analogues of 4-Quinolinamine, 2-methyl-3-(2-propenyl)- with optimized characteristics. Molecular docking and molecular dynamics simulations can then be used to predict the binding affinity and interaction patterns of these designed analogues with specific biological targets, such as protein kinases or microbial enzymes. nih.govnih.govekb.eg This in-silico screening approach can significantly accelerate the discovery of new drug candidates by prioritizing the synthesis and experimental testing of the most promising compounds. nih.gov

Table 2: Computational Tools for the Design of Novel 4-Quinolinamine, 2-methyl-3-(2-propenyl)- Analogues

Computational ToolApplicationDesired Outcome
Quantitative Structure-Activity Relationship (QSAR) Identify key structural features influencing biological activity.Predictive models to guide the design of more potent analogues.
Molecular Docking Predict the binding mode and affinity of analogues to a target protein.Prioritization of compounds for synthesis based on their predicted binding strength.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the ligand-protein complex over time.Assessment of the stability of the predicted binding mode.
Pharmacophore Modeling Define the essential 3D arrangement of features necessary for biological activity.A template for designing novel molecules with similar activity profiles.

Elucidating Undiscovered Biological Activities and Underlying Molecular Mechanisms

The quinoline scaffold is a well-known pharmacophore, and its derivatives have been investigated for a wide range of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov While the specific biological profile of 4-Quinolinamine, 2-methyl-3-(2-propenyl)- remains to be fully elucidated, its structural features suggest several promising avenues for investigation.

Future research should focus on screening this compound against a diverse panel of cancer cell lines and microbial pathogens. The presence of the 2-methyl and 3-propenyl groups on the quinoline core could confer unique biological properties. For instance, various substituted quinoline derivatives have shown potential as anticancer agents by targeting specific cellular pathways. google.com Similarly, the antimicrobial potential of quinoline derivatives is well-documented, and the specific substitution pattern of our target compound may lead to novel mechanisms of action against resistant strains. nih.gov

Once a significant biological activity is identified, the subsequent step would be to unravel the underlying molecular mechanism. This could involve identifying the specific cellular target of the compound, such as a particular enzyme or receptor, and characterizing the downstream signaling pathways that are affected. Techniques such as enzymatic assays, binding studies, and cellular imaging can be employed to pinpoint the molecular basis of the compound's activity.

Integration of Omics Data in Mechanistic Studies for Comprehensive Understanding

To gain a holistic understanding of the biological effects of 4-Quinolinamine, 2-methyl-3-(2-propenyl)-, the integration of 'omics' data is indispensable. Transcriptomics (gene expression profiling), proteomics (protein expression profiling), and metabolomics (metabolite profiling) can provide a comprehensive snapshot of the cellular response to treatment with the compound.

For example, by analyzing changes in gene and protein expression patterns in cancer cells treated with 4-Quinolinamine, 2-methyl-3-(2-propenyl)-, researchers can identify the key signaling pathways and cellular processes that are perturbed. This information can provide valuable clues about the compound's mechanism of action and may reveal novel therapeutic targets. researchgate.net Furthermore, metabolomic analysis can shed light on how the compound affects cellular metabolism, which is often dysregulated in diseases like cancer. researchgate.net

The integration of these multi-omics datasets, often in conjunction with systems biology approaches, can help to construct detailed models of the compound's mode of action. This comprehensive understanding is crucial for optimizing the compound's properties, identifying potential biomarkers for patient stratification, and ultimately translating the basic research findings into clinical applications.

Q & A

Q. What are the established synthetic routes for 4-Quinolinamine, 2-methyl-3-(2-propenyl)-, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of 4-quinolinamine derivatives typically involves nucleophilic substitution or condensation reactions. For example, quinoline cores can be functionalized via Pd-catalyzed cross-coupling to introduce substituents like the 2-propenyl group . Optimization strategies include:

  • Catalyst selection : PdCl₂(PPh₃)₂ or Pd(OAc)₂ are effective for Suzuki-Miyaura couplings to attach aryl/alkyl groups .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
    Yield improvements may involve protecting amine groups during synthesis to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 4-Quinolinamine derivatives?

Methodological Answer: Structural confirmation requires a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl at C2, propenyl at C3) and verify quinoline backbone integrity .
  • X-ray crystallography : Resolves bond angles and stereochemistry, critical for validating synthetic accuracy (e.g., chalcone-quinoline hybrids in ).
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
    For derivatives with bioactive moieties (e.g., propenyl), FT-IR can detect functional groups like C=C stretching (~1640 cm⁻¹) .

Advanced Research Questions

Q. How does the 2-propenyl substituent influence the compound’s cytotoxicity and interaction with biological targets?

Methodological Answer: The 2-propenyl group acts as a toxicophore, enhancing cytotoxicity via electrophilic interactions with cellular nucleophiles (e.g., glutathione or DNA) . To assess this:

  • In vitro assays : Compare IC₅₀ values of propenyl-containing derivatives against analogs lacking this group in cancer cell lines (e.g., HepG2) .
  • Metabolic profiling : LC-MS/MS identifies reactive intermediates (e.g., epoxides) formed via propenyl oxidation, which correlate with toxicity .
  • Molecular docking : Simulate interactions with targets like topoisomerase II; propenyl’s π-π stacking may improve binding affinity .

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., antimicrobial vs. anticancer activity)?

Methodological Answer: Contradictions often arise from variability in experimental design. Mitigation strategies include:

  • Standardized protocols : Use CLSI guidelines for antimicrobial assays (e.g., fixed inoculum size) and MTT assays for cytotoxicity to ensure reproducibility .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing propenyl with allyloxy) to isolate bioactivity drivers .
  • Statistical validation : Apply ANOVA to compare results across labs, controlling for variables like cell passage number or solvent effects .

Q. What computational strategies predict the binding affinity of 4-Quinolinamine derivatives to enzymes or receptors?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model interactions with targets (e.g., dopamine D3 receptor) to assess stability of hydrogen bonds between the quinoline amine and Asp110 .
  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity of the propenyl group in electrophilic environments .
  • QSAR models : Train algorithms using datasets of IC₅₀ values and descriptors (e.g., logP, polar surface area) to prioritize derivatives for synthesis .

Q. How can researchers optimize the stability of 4-Quinolinamine derivatives under physiological conditions?

Methodological Answer:

  • pH stability studies : Use HPLC to monitor degradation in buffers simulating gastric (pH 2) and blood (pH 7.4) environments. Propenyl-containing derivatives may require encapsulation in liposomes to prevent oxidation .
  • Accelerated stability testing : Expose compounds to heat (40°C) and humidity (75% RH) for 4 weeks; FT-IR tracks functional group integrity .
  • Chelation strategies : Introduce electron-withdrawing groups (e.g., nitro) to reduce propenyl’s susceptibility to radical-mediated degradation .

Q. What ethical and methodological considerations apply to in vivo studies of this compound?

Methodological Answer:

  • Ethical approval : Obtain IACUC approval for animal studies, specifying endpoints (e.g., tumor size reduction) to minimize suffering .
  • Dose optimization : Conduct acute toxicity trials in rodents (OECD 423) before efficacy studies. Monitor liver enzymes (ALT/AST) due to propenyl’s hepatotoxic potential .
  • Data transparency : Report negative results (e.g., lack of efficacy in certain models) to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.